N-(Naphthalene-2-yl)ethyl-ETAV

Description

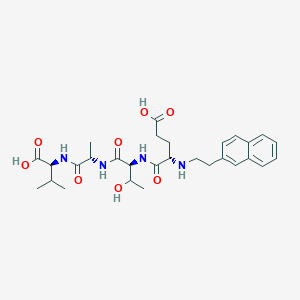

N-(Naphthalene-2-yl)ethyl-ETAV is a synthetic organic compound featuring a naphthalene core substituted at the 2-position with an ethyl group linked to an ETAV moiety (exact structural details of "ETAV" are unspecified in available literature). Its synthesis likely involves coupling reactions using reagents such as HBTU, as seen in analogous naphthalene-acetic acid derivatives .

Properties

Molecular Formula |

C29H40N4O8 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-(2-naphthalen-2-ylethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C29H40N4O8/c1-16(2)24(29(40)41)32-26(37)17(3)31-28(39)25(18(4)34)33-27(38)22(11-12-23(35)36)30-14-13-19-9-10-20-7-5-6-8-21(20)15-19/h5-10,15-18,22,24-25,30,34H,11-14H2,1-4H3,(H,31,39)(H,32,37)(H,33,38)(H,35,36)(H,40,41)/t17-,18?,22-,24-,25-/m0/s1 |

InChI Key |

BVNXVJDQOOZPCM-FZDDQCGTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives (e.g., 1,2,4-Triazoles)

- Structural Features : Triazole derivatives synthesized from naphthalene-2-yl precursors (e.g., compounds 9 and 10 in ) incorporate a 1,2,4-triazole ring, contrasting with ETAV’s undefined functional group.

- Synthesis: Triazoles are formed via cyclization of hydrazonoyl bromides and acrylonitriles under reflux with trimethylamine, eliminating HBr and MeSH .

- Key Differences : Unlike triazoles, N-(Naphthalene-2-yl)ethyl-ETAV lacks sulfur atoms (as per spectral data in triazoles) and may prioritize amine or ester functionalities .

Ethyl Cyclohexene Carboxylates (e.g., Compounds 9–16)

- Structural Features : Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates feature a cyclohexene ring fused to naphthalene and ester groups, differing from ETAV’s linear ethyl linkage .

- Applications : Cyclohexene carboxylates are intermediates for bioactive hydrazones, whereas ETAV’s utility is underexplored .

Pyrazoline Derivatives (e.g., Compounds 4–8)

- Structural Features : Pyrazolines derived from 2-acetyl-1-naphthol incorporate furan and hydroxy-naphthalene groups, contrasting with ETAV’s simpler ethyl-naphthalene backbone .

- Biological Activity : Pyrazolines exhibit cerebroprotective properties, while ETAV’s bioactivity is uncharacterized .

- Synthetic Efficiency : Pyrazoline yields (35–45%) are moderate compared to triazoles (high yields), suggesting ETAV’s synthesis may require optimization .

Amino Acid-Naphthalene Conjugates

- Functional Groups : Unlike ETAV, these conjugates prioritize peptide bonds and pyrenylmethylamine moieties for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.